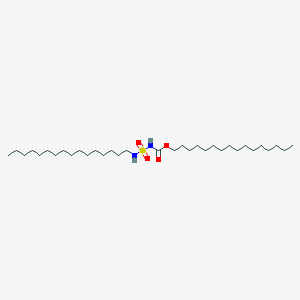

Hexadecyl (hexadecylsulfamoyl)carbamate

Description

Hexadecyl (hexadecylsulfamoyl)carbamate is a synthetic compound characterized by a hexadecyl (C16) chain linked to a sulfamoyl carbamate functional group. Notably, the hexadecyl moiety is common in compounds used for stabilizing micelles, liposomes, or as intermediates in organic synthesis .

Properties

CAS No. |

95654-23-2 |

|---|---|

Molecular Formula |

C33H68N2O4S |

Molecular Weight |

589.0 g/mol |

IUPAC Name |

hexadecyl N-(hexadecylsulfamoyl)carbamate |

InChI |

InChI=1S/C33H68N2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-40(37,38)35-33(36)39-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34H,3-32H2,1-2H3,(H,35,36) |

InChI Key |

OKJJAGPOHYSOKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNS(=O)(=O)NC(=O)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl (hexadecylsulfamoyl)carbamate can be synthesized through a multi-step process involving the reaction of hexadecylamine with hexadecyl isocyanate, followed by the introduction of a sulfamoyl group. The reaction typically occurs under mild conditions, with the use of solvents such as toluene or dichloromethane to facilitate the reaction. The reaction mixture is often heated to around 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts, such as tin or indium triflate, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl (hexadecylsulfamoyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.

Substitution: Amines, alcohols; reactions often occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Hexadecyl (hexadecylsulfamoyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.

Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of hexadecyl (hexadecylsulfamoyl)carbamate involves its ability to interact with lipid membranes and proteins. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it effective in enhancing the delivery of hydrophobic drugs across cell membranes. Additionally, the sulfamoyl group can form hydrogen bonds with protein residues, stabilizing protein structures and enhancing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Hexadecyl Compounds

The evidence highlights several hexadecyl-containing compounds with distinct functional groups, enabling a comparative analysis of their properties and applications. Below is a detailed comparison:

Table 1: Key Properties of Hexadecyl Compounds

*Note: Data for this compound are inferred based on structural analogs.

Functional Group Analysis

Hexadecanedioic acid : Contains two carboxylic acid groups, making it highly polar and suitable for synthesizing polyesters or polyamides. Its high melting point and crystallinity (evident from its white powder form) align with its role in polymer research .

Hexadecanediol-bis-succinimidyl carbonate : Features succinimidyl carbonate groups, which react with amines to form stable conjugates. This reactivity is leveraged in protein crosslinking and bioconjugation studies .

This compound: The sulfamoyl carbamate group likely enhances solubility in polar solvents compared to purely alkyl derivatives. Its dual hexadecyl chains may promote self-assembly in aqueous environments, suggesting utility in nanotechnology or controlled-release systems.

Solubility and Reactivity

- Hexadecanedioic acid: Soluble in organic solvents (e.g., ethanol, DMSO) due to its polar carboxylic groups. Insoluble in water .

- Hexadecanediol-bis-succinimidyl carbonate : Requires anhydrous conditions to prevent hydrolysis of the succinimidyl groups .

Research Findings and Industrial Relevance

- Hexadecanedioic acid : Used in synthesizing biodegradable polymers, with studies highlighting its role in improving thermal stability in polyesters .

- Hexadecanediol-bis-succinimidyl carbonate : Cited in bioconjugation protocols for antibody-drug conjugates (ADCs), demonstrating high efficiency in amine coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.